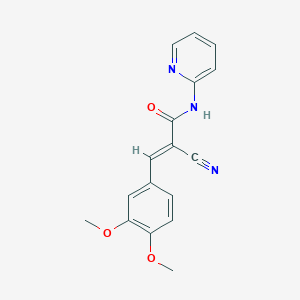
(2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-pyridin-2-ylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-pyridin-2-ylacrylamide” is a complex organic molecule. It contains a cyano group (-CN), an amide group (-CONH2), a pyridine ring (a six-membered ring with one nitrogen atom), and a phenyl ring (a six-membered carbon ring) with two methoxy groups (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbon backbone. The “2E” in the name suggests the presence of a carbon-carbon double bond with E stereochemistry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyano group might undergo addition reactions, the amide could participate in hydrolysis or condensation reactions, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar amide and cyano groups might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis and structural analysis of compounds with functional groups and structural motifs similar to "(2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-pyridin-2-ylacrylamide". For instance, studies have detailed the self-assembly of indolyl-glyoxylamide derivatives through hydrogen bonding, highlighting the significance of π-hydrogen bonding from an indole NH to a carbonyl acceptor in crystalline state formation (Black, Craig, & McConnell, 1997). Similarly, the synthesis of cyanoacetamide derivatives for heterocyclic chemistry, showcasing the utility of cyanoacetamide as a key intermediate for synthesizing various heterocyclic compounds, indicates the compound's versatility in medicinal chemistry and drug design (Bialy & Gouda, 2011).
Anticancer Research
Compounds structurally related to "this compound" have been evaluated for their anticancer properties. A study on the design, synthesis, and biological evaluation of imidazo[1,2-a]pyridine analogues as antiproliferative agents showcases the development of novel compounds with potent anticancer activity against various cancer cell lines, highlighting the importance of structural motifs in medicinal chemistry (Chitti et al., 2019).
Aggregation-Induced Emission (AIE)
Research on pyridine functionalized α-cyanostilbenes has revealed distinct aggregation-induced emission (AIE) features, demonstrating the impact of different amino group donors on the aggregation propensity of α-cyanostilbenes. This study provides insights into the substituent-dependent aggregation behavior and offers guidelines for the development of AIE-active materials for optoelectronic and bioimaging applications (Jana et al., 2020).
Herbicide Development
Another area of application is the development of controlled-release herbicides, as illustrated by the synthesis of 2,4-D esters of starches. This research demonstrates the potential of using ester and glucoside bond cleavage for the controlled release of herbicides, indicating the broader agricultural applications of cyanoacrylate derivatives (Mehltretter et al., 1974).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-pyridin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-14-7-6-12(10-15(14)23-2)9-13(11-18)17(21)20-16-5-3-4-8-19-16/h3-10H,1-2H3,(H,19,20,21)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRYDKQJSLMULW-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

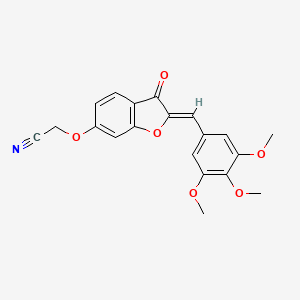
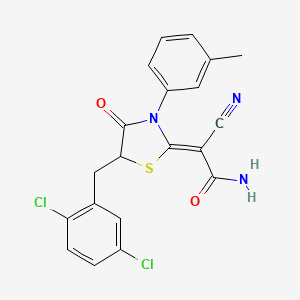
![N-(1-phenylethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2846041.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid](/img/structure/B2846048.png)
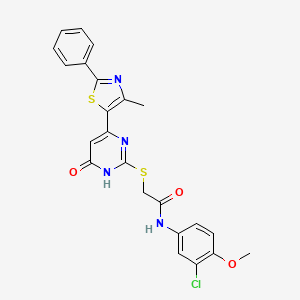
![2-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2846051.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2846055.png)
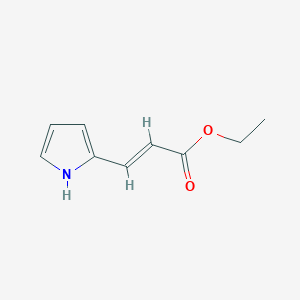
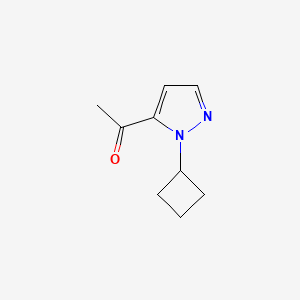
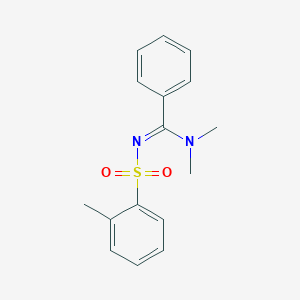
![2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine](/img/structure/B2846059.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2846060.png)